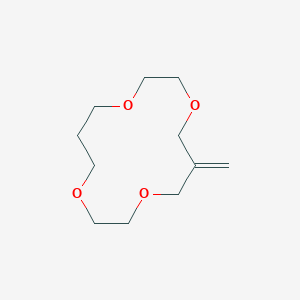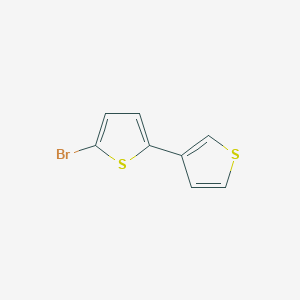
N,N-Dibutylcycloundecanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutylcycloundecanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cycloundecane ring attached to a carboxamide group, with two butyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dibutylamine. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
N,N-Dibutylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dibutylcycloundecanamine
Substitution: Various substituted amides depending on the substituent used
科学的研究の応用
N,N-Dibutylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dibutylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N-Dibutylcyclohexanecarboxamide
- N,N-Dibutylcyclooctanecarboxamide
- N,N-Dibutylcyclododecanecarboxamide
Uniqueness
N,N-Dibutylcycloundecanecarboxamide is unique due to its larger cycloundecane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with smaller or larger rings.
特性
CAS番号 |
91424-66-7 |
|---|---|
分子式 |
C20H39NO |
分子量 |
309.5 g/mol |
IUPAC名 |
N,N-dibutylcycloundecanecarboxamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-17-21(18-6-4-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h19H,3-18H2,1-2H3 |
InChIキー |
ZYBBDTZJOPRTQF-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1CCCCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
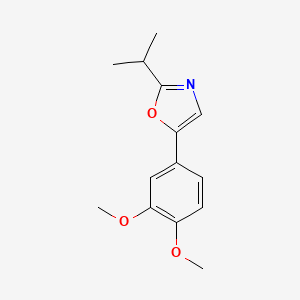
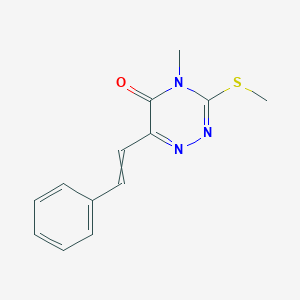
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
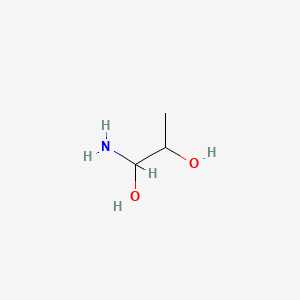
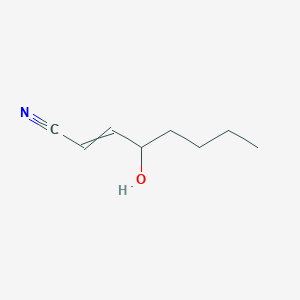

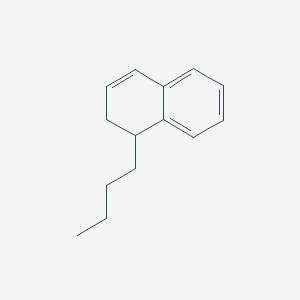
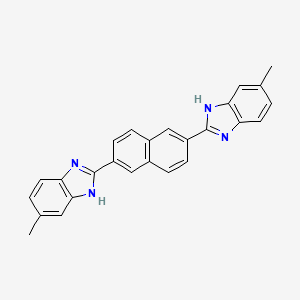
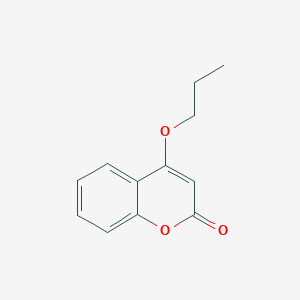
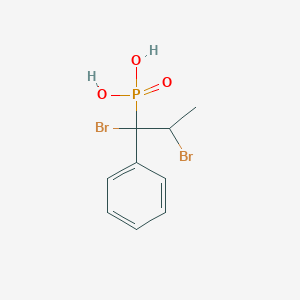
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
